

# CAS number and chemical structure of 2-(2-fluorophenyl)cyclopropanecarboxylic acid

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## Compound of Interest

Compound Name: 2-(2-Fluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1321473

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## An In-depth Technical Guide to 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid

This technical guide provides a comprehensive overview of **2-(2-fluorophenyl)cyclopropanecarboxylic acid**, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical identity, structure, and relevant protocols.

## Chemical Identity and Structure

CAS Number: 455267-56-8

Chemical Formula: C<sub>10</sub>H<sub>9</sub>FO<sub>2</sub>

Molecular Weight: 180.18 g/mol

IUPAC Name: **2-(2-fluorophenyl)cyclopropanecarboxylic acid**

Chemical Structure:

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## Physicochemical Data

Quantitative data for **2-(2-fluorophenyl)cyclopropanecarboxylic acid** is crucial for its application in research and development. The following table summarizes key physicochemical properties.

Property	Value	Source
Molecular Weight	180.18 g/mol	[1]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> FO <sub>2</sub>	[1]
Purity	≥97%	[1]
Storage Temperature	Room temperature, dry	[1]

Further detailed experimental data such as melting point, boiling point, and spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR) are not readily available in public literature and would typically be determined experimentally.

## Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(2-fluorophenyl)cyclopropanecarboxylic acid** is not widely published in peer-reviewed journals, a general methodology for the synthesis of related 2-fluorocyclopropanecarboxylic acids is described in patent literature. This can serve as a foundational method for its preparation.

General Synthetic Approach for 2-Fluorocyclopropanecarboxylic Acids (Adapted from Patent WO2018032796A1)

This synthesis involves a multi-step process:

- Formation of a Phenyl Sulfide Intermediate: Reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of a base.[2]
- Oxidation: Oxidation of the phenyl sulfide intermediate using an oxidizing agent like Oxone.[2]
- Elimination: Elimination reaction of the product from the previous step to yield 1-fluoro-1-benzenesulfonylethylene.[2]
- Cyclopropanation: An addition reaction between 1-fluoro-1-benzenesulfonylethylene and ethyl diazoacetate, catalyzed by a suitable catalyst, to form a cyclopropane intermediate.[2]
- Hydrolysis and Acidification: Elimination reaction on the cyclopropane intermediate under basic conditions, followed by acidification to yield the final 2-fluorocyclopropanecarboxylic acid product.[2]

Logical Flow of Synthesis:



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Caption: General synthesis workflow for 2-fluorocyclopropanecarboxylic acids.

## Biological Significance and Applications

Cyclopropane derivatives are of significant interest in medicinal chemistry due to their unique conformational properties and metabolic stability. The introduction of a fluorophenyl group can further enhance a molecule's pharmacokinetic profile.

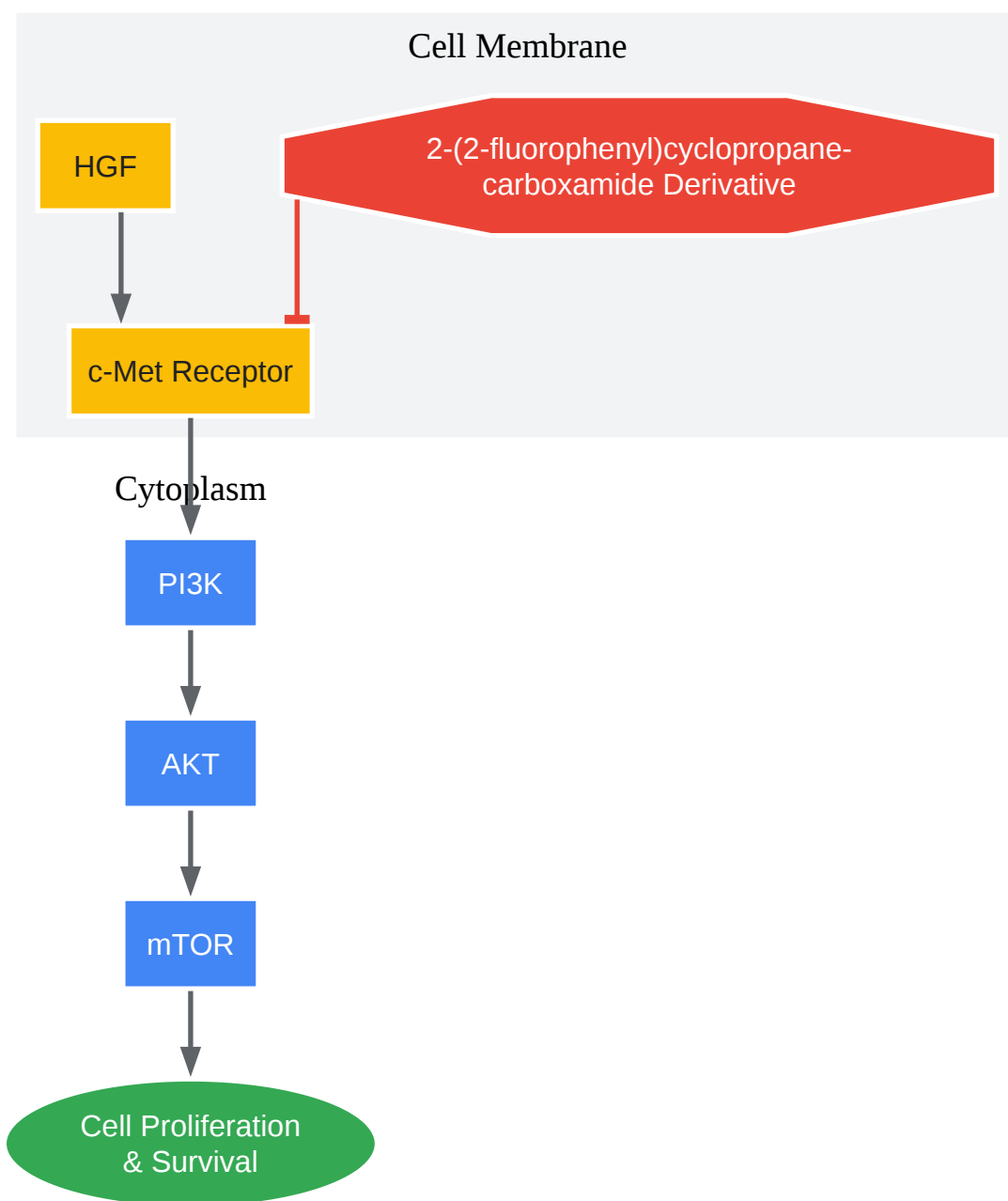
While specific biological activity data for **2-(2-fluorophenyl)cyclopropanecarboxylic acid** is limited, it is utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds.[1] Derivatives of cyclopropanecarboxylic acid have been investigated as potential inhibitors of various enzymes and as components of antiviral prodrugs.[3]

Potential Therapeutic Areas:

The structural motif of **2-(2-fluorophenyl)cyclopropanecarboxylic acid** suggests its potential as a building block for compounds targeting a range of biological pathways. For instance, related phenoxypyridine derivatives incorporating a cyclopropanecarboxamide moiety have been evaluated as c-Met kinase inhibitors, which are implicated in cancer signaling pathways. [\[1\]](#)

Illustrative Signaling Pathway Involvement (Hypothetical):

The diagram below illustrates a hypothetical scenario where a derivative of **2-(2-fluorophenyl)cyclopropanecarboxylic acid** acts as a c-Met kinase inhibitor, disrupting a cancer-related signaling cascade.



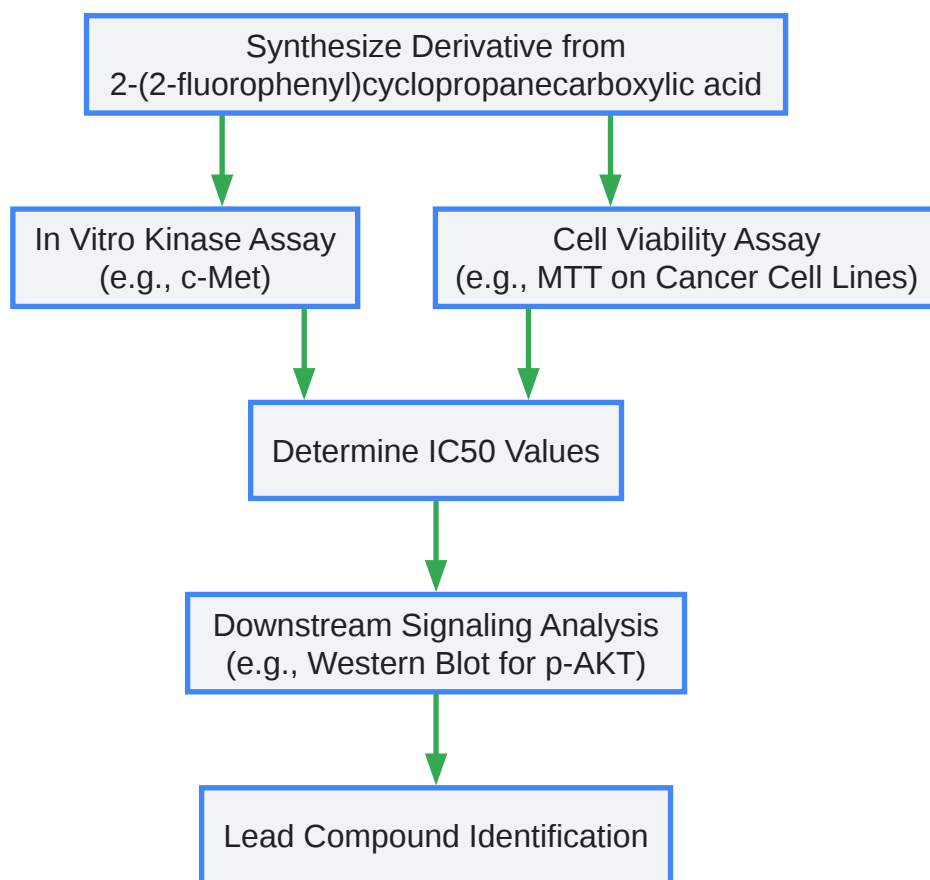
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Caption: Hypothetical inhibition of the c-Met signaling pathway.

## Experimental Workflow for Biological Evaluation

Evaluating the biological activity of a novel compound derived from **2-(2-fluorophenyl)cyclopropanecarboxylic acid** would typically involve a series of in vitro assays.

The following diagram outlines a general experimental workflow for assessing the anticancer potential of such a compound.



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Caption: Experimental workflow for in vitro anticancer evaluation.

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## References

- 1. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
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